2,4-二氟-3-甲酰基苯甲腈

描述

Synthesis Analysis

The synthesis of compounds related to 2,4-Difluoro-3-formylbenzonitrile involves several steps, including condensation and cyclization reactions. In one study, the condensation of 2-fluorobenzonitriles with phenoxides leads to the formation of 2-aryloxybenzonitriles. These intermediates then undergo cyclization in trifluoromethanesulfonic acid at room temperature to yield xanthone-iminium triflates. This process is noted for its resistance to hydrolysis, although strong aqueous acid can eventually convert these compounds into xanthones under vigorous conditions. The study highlights the synthesis of a series of polynuclear dixanthones and a high molar mass polyxanthone from a monomer closely related to 2,4-Difluoro-3-formylbenzonitrile, namely 3,3'-difluoro-4,4'-biphenyldicarbonitrile .

Molecular Structure Analysis

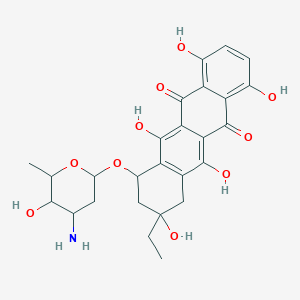

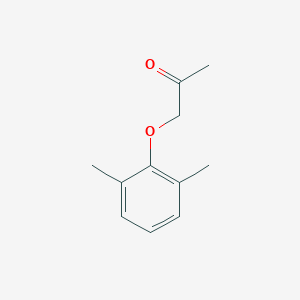

The molecular structure of 2,4-Difluoro-3-formylbenzonitrile is not directly discussed in the provided papers. However, the related compounds mentioned in the synthesis study possess a xanthone-iminium triflate structure, which suggests a bicyclic system with a nitrogen-containing ring adjacent to a xanthone scaffold. The presence of fluorine atoms likely influences the electronic properties of the molecule, affecting its reactivity and stability .

Chemical Reactions Analysis

The chemical reactions involving 2,4-Difluoro-3-formylbenzonitrile or its related compounds are characterized by their resistance to hydrolysis, especially in the case of the C=N bond in xanthone-iminium triflates. The ability to withstand strong acidic conditions without hydrolyzing immediately is a significant property that can be leveraged in further chemical transformations. The synthesis of xanthones from these intermediates under more vigorous conditions indicates a potential pathway for generating a variety of structurally complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-Difluoro-3-formylbenzonitrile are not explicitly detailed in the provided papers. However, the synthesis of related compounds such as 3,4-difluorobenzonitrile, an intermediate in the production of the selective herbicide cyhalofop butyl, suggests that the difluorobenzonitrile moiety is a valuable functional group in agricultural chemistry. The synthetic route for 3,4-difluorobenzonitrile, involving amidation, dehydration, and fluorination, indicates that such compounds can be feasibly produced on an industrial scale . This implies that 2,4-Difluoro-3-formylbenzonitrile may also possess properties that make it suitable for large-scale synthesis and application in various fields, including agriculture and polymer chemistry.

科学研究应用

环境降解

Liu 和 Avendaño(2013 年)的研究提供了对多氟烷基化学品微生物降解的见解,2,4-二氟-3-甲酰基苯甲腈由于其氟化结构可归为此类。这项研究对于了解这些化学品如何在环境中分解至关重要,并导致全氟烷基羧酸和磺酸的形成,这些化合物以其持久性和毒性特征而闻名 (Liu 和 Avendaño,2013)。

化学传感

Roy(2021 年)讨论了 4-甲基-2,6-二甲酰基苯酚(一种与 2,4-二氟-3-甲酰基苯甲腈在结构上相关的化合物)作为开发化学传感器的平台的应用。这些传感器能够以高选择性和灵敏度检测各种分析物,展示了 2,4-二氟-3-甲酰基苯甲腈衍生物在化学传感技术中的潜力 (Roy,2021)。

合成和材料科学

Shen 等人(2015 年)回顾了脂肪族氟化物的 C-F 键活化的最新进展,包括与 2,4-二氟-3-甲酰基苯甲腈相似的化合物。这项研究对于开发新的氟化结构单元至关重要,展示了该化合物在合成新材料中的作用,这些新材料在制药和农用化学品等各个行业中具有潜在应用 (Shen 等人,2015)。

环境科学

Du 等人(2014 年)关于全氟化合物的吸附行为和机理的研究为理解 2,4-二氟-3-甲酰基苯甲腈等化合物如何与吸附剂相互作用奠定了基础,这对于开发旨在从水中去除这些化合物的技术至关重要水和废水 (Du 等人,2014)。

安全和危害

属性

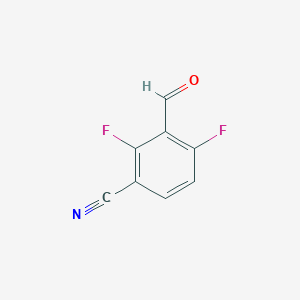

IUPAC Name |

2,4-difluoro-3-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO/c9-7-2-1-5(3-11)8(10)6(7)4-12/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONFDGCKTXJMSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-3-formylbenzonitrile | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B134448.png)